molecular formula C18H14N4S B14011166 3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-63-3

3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B14011166
CAS No.: 832695-63-3
M. Wt: 318.4 g/mol
InChI Key: ROULQLUREQEMRB-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound with a unique structure that combines an aminophenyl group, a pyridinyl group, and a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method involves the formation of the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and pyridinyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine: Another compound with a similar aminophenyl group but different core structure.

    N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Shares the aminophenyl and pyridinyl groups but has a pyrimidine core.

Uniqueness

3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine is unique due to its thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

832695-63-3

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-aminophenyl)-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C18H14N4S/c19-13-5-3-11(4-6-13)15-10-23-17-14(9-22-18(20)16(15)17)12-2-1-7-21-8-12/h1-10H,19H2,(H2,20,22)

InChI Key

ROULQLUREQEMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3C4=CC=C(C=C4)N)N

Origin of Product

United States

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